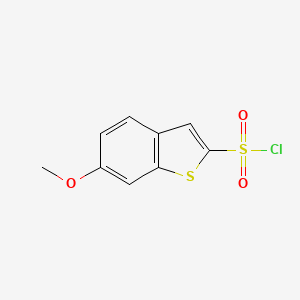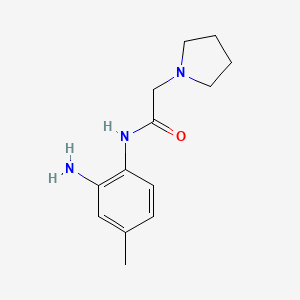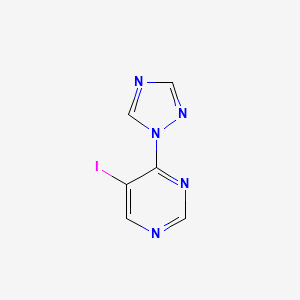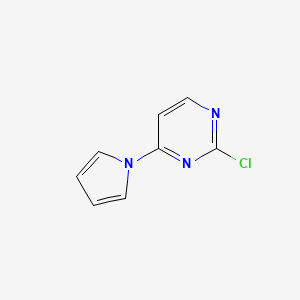![molecular formula C21H16N4O3 B13886587 N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthyridine core, which is a fused bicyclic structure containing nitrogen atoms, and a benzamide moiety, which is a benzene ring attached to an amide group. The presence of hydroxyl and oxo groups in the naphthyridine ring adds to its chemical reactivity and potential biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-amino-5-hydroxy-7-oxo-1,8-naphthyridine with 4-aminobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the naphthyridine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction of the oxo group can produce a secondary alcohol.
科学的研究の応用
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: It may have therapeutic potential as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action of N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific biological context and require further investigation to elucidate.
類似化合物との比較
Similar Compounds
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]acetamide: Similar structure with an acetamide group instead of a benzamide group.
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]methanamide: Contains a methanamide group instead of a benzamide group.
Uniqueness
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide is unique due to its specific combination of functional groups and structural features. The presence of both hydroxyl and oxo groups in the naphthyridine ring, along with the benzamide moiety, contributes to its distinct chemical reactivity and potential biological activity.
特性
分子式 |
C21H16N4O3 |
|---|---|
分子量 |
372.4 g/mol |
IUPAC名 |
N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H16N4O3/c26-17-12-18(27)25-20-19(17)16(10-11-22-20)23-14-6-8-15(9-7-14)24-21(28)13-4-2-1-3-5-13/h1-12H,(H,24,28)(H3,22,23,25,26,27) |
InChIキー |
RAGBTXOBAXRPTI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=C4C(=CC(=O)NC4=NC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-Methoxyvinyl)norbornan-1-yl]methanol](/img/structure/B13886507.png)



![Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;methyl sulfate](/img/structure/B13886533.png)
![tert-butyl 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate](/img/structure/B13886538.png)
![Tert-butyl 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetate](/img/structure/B13886541.png)


![4-[2,6-Bis(trifluoromethyl)pyridin-4-yl]oxyaniline](/img/structure/B13886550.png)

![1,1-Dimethylethyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-6-carboxylate](/img/structure/B13886558.png)

